molecular formula C11H18O2 B13777938 6-(Isopropyl)-3-methylcyclohex-2-en-1-yl formate CAS No. 68516-71-2

6-(Isopropyl)-3-methylcyclohex-2-en-1-yl formate

Cat. No.: B13777938
CAS No.: 68516-71-2
M. Wt: 182.26 g/mol
InChI Key: DGUJSWWZSWEZCR-UHFFFAOYSA-N
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Description

6-(Isopropyl)-3-methylcyclohex-2-en-1-yl formate is a cyclohexene-derived ester characterized by a formate group at position 1, a methyl group at position 3, and an isopropyl substituent at position 6 of the cyclohexene ring. Its IUPAC name follows the conventions outlined in Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013, ensuring precise substituent numbering and functional group prioritization .

Properties

CAS No.

68516-71-2

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

(3-methyl-6-propan-2-ylcyclohex-2-en-1-yl) formate

InChI

InChI=1S/C11H18O2/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h6-8,10-11H,4-5H2,1-3H3

InChI Key

DGUJSWWZSWEZCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C(CC1)C(C)C)OC=O

Origin of Product

United States

Preparation Methods

Esterification of the Corresponding Alcohol

The most straightforward and commonly employed method for synthesizing 6-(Isopropyl)-3-methylcyclohex-2-en-1-yl formate is the esterification of 6-(Isopropyl)-3-methylcyclohex-2-en-1-ol with formic acid or formic acid derivatives.

  • Reaction Conditions:

    • Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used to promote ester formation.
    • The reaction is typically conducted under reflux to drive the equilibrium toward ester formation.
    • Removal of water by azeotropic distillation or use of dehydrating agents enhances yield.
  • Industrial Scale:

    • Continuous flow reactors are employed to maintain controlled reaction conditions.
    • Post-reaction, the mixture undergoes distillation to isolate the ester and remove unreacted acid and by-products.
Parameter Typical Conditions
Reactants 6-(Isopropyl)-3-methylcyclohex-2-en-1-ol + formic acid
Catalyst Sulfuric acid or p-toluenesulfonic acid
Temperature Reflux (~100-110 °C)
Reaction time Several hours (4-8 h)
Isolation method Distillation

Regioselective Alkene Functionalization via Catalytic Methods

Advanced synthetic approaches focus on regioselective functionalization of the cyclohexene ring to introduce the formate ester group directly or via intermediate steps.

  • Catalysts:

    • Iron-based catalysts such as iron(III) acetylacetonate (Fe(acac)₃) combined with tert-butyl hydroperoxide (TBHP) and silane reductants (e.g., phenylsilane, PhSiH₃) in polar solvents like tetrahydrofuran (THF)/methanol mixtures.
  • Mechanism:

    • These conditions enable selective oxidation and esterification at the alkene position, facilitating the formation of the formate ester with high regioselectivity.
  • Purification:

    • Column chromatography is generally required to separate the desired product from side products.
Parameter Typical Conditions
Catalyst Fe(acac)₃
Oxidant TBHP
Reductant PhSiH₃
Solvent THF/methanol
Temperature Ambient to mild heating (25-50 °C)
Reaction time Hours (variable)

Acid-Catalyzed Vinyl Ether Route and Claisen Rearrangement (Patent-Based Method)

A patented synthetic route describes the preparation of cyclohexene derivatives, including esters like this compound, via vinyl ether intermediates and Claisen rearrangement:

  • Step 1: Acidic reaction of 2-methyl-5-(1-methylethyl)-2-cyclohexen-1-ol with vinyl ethers (RO) to form acetals.
  • Step 2: Acid-catalyzed cleavage of acetals to release vinyl ethers.
  • Step 3: Thermal Claisen rearrangement of vinyl ethers at 150–250 °C (preferably 160–180 °C) in the presence of Bronsted or Lewis acid catalysts to yield the desired aldehydes or esters.
  • Step 4: Catalytic hydrogenation (e.g., palladium on activated carbon) to reduce intermediates to the final ester.
Step Description Conditions/Notes
(i) Acidic reaction of cyclohexenol with vinyl ether Acid catalyst, ambient to mild heating
(ii) Acid-catalyzed acetal cleavage Bronsted/Lewis acid catalyst
(iii) Claisen rearrangement 150–250 °C, preferably 160–180 °C, acid catalyst
(iv) Catalytic hydrogenation Pd catalyst on activated carbon, H₂ atmosphere

This method offers advantages such as:

  • Use of commercially available natural cyclohexenols.
  • One-pot process capability.
  • Access to regio- and stereochemically defined products.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations/Notes
Esterification with formic acid 6-(Isopropyl)-3-methylcyclohex-2-en-1-ol, formic acid, acid catalyst, reflux Simple, established industrial method Requires removal of water, moderate yields
Catalytic alkene functionalization Fe(acac)₃, TBHP, PhSiH₃, THF/methanol, mild temp Regioselective, mild conditions Requires catalyst optimization, purification needed
Vinyl ether route + Claisen rearrangement (patent) Vinyl ethers, acid catalysts, high temperature, Pd hydrogenation One-pot, uses natural precursors, regioselective High temperature step, specialized catalysts

Analytical Characterization Supporting Preparation

Research Findings and Considerations

  • The esterification method is the most direct and widely reported approach.
  • Catalytic oxidation methods offer regioselectivity but require careful optimization.
  • The patented vinyl ether/Claisen rearrangement route provides a sophisticated alternative, especially for industrial-scale or complex derivative synthesis.
  • Purification typically involves distillation or chromatographic techniques to ensure high purity.
  • Reaction conditions such as temperature, catalyst choice, and solvent significantly influence yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-(Isopropyl)-3-methylcyclohex-2-en-1-yl formate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceuticals

6-(Isopropyl)-3-methylcyclohex-2-en-1-yl formate has potential applications in drug formulation due to its favorable properties such as low toxicity and volatility. It is being explored for use in the development of topical formulations, where it acts as a solvent or carrier for active pharmaceutical ingredients (APIs). The compound's structure allows it to enhance the solubility and stability of various drugs, making it a valuable component in pharmaceutical formulations.

Case Study:
A study published in the Brazilian Journal of Pharmaceutical Sciences emphasized the importance of raw materials' interactions in cosmetic formulations. The findings suggest that compounds like this compound can significantly influence the sensory and moisturizing properties of topical products, enhancing their effectiveness and user experience .

Cosmetic Industry

The cosmetic industry utilizes this compound for its emollient properties. It contributes to the texture and feel of cosmetic products, making them more appealing to consumers. Its role as a skin-conditioning agent is particularly noteworthy, as it helps improve skin hydration and softness.

Data Table: Cosmetic Applications

Application TypeRole of Compound
MoisturizersEnhances skin hydration
Creams and LotionsImproves texture and sensory feel
SunscreensActs as a solvent for active ingredients

Chemical Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including esterification and alkylation processes.

Research Insight:
A patent related to the compound describes its use in synthesizing cocrystals with other organic compounds, demonstrating its versatility in creating new materials with enhanced properties .

Analytical Chemistry

The compound can be analyzed using high-performance liquid chromatography (HPLC), which is crucial for quality control in both pharmaceutical and cosmetic industries. Its separation characteristics make it suitable for identifying impurities or quantifying active ingredients.

Technical Details:
The HPLC method typically involves using a mobile phase containing acetonitrile and water, which facilitates the effective separation of compounds during analysis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclohexene Derivatives with Similar Substituents

(a) (6S)-3-Methylidene-6-(propan-2-yl)cyclohex-1-ene (FDB021861)
  • Molecular Formula : C₁₁H₁₆
  • Key Features : Methylidene group (C=CH₂) at position 3 and isopropyl at position 4.
  • Comparison: Unlike the target compound, this analog lacks the formate ester and instead has a double bond extending from the methylidene group.
(b) 3-Methyl-6-(propan-2-yl)cyclohex-3-en-1-ol (FDB015994)
  • Molecular Formula : C₁₀H₁₈O
  • Key Features : Hydroxyl group at position 1 and a conjugated double bond (positions 3–4).
  • Comparison : The hydroxyl group enhances hydrogen bonding, increasing water solubility compared to the formate ester. This alcohol derivative may serve as a precursor in esterification reactions to synthesize compounds like the target .

Ester-Functionalized Cyclohexene Derivatives

(a) Ethyl 6-Methyl-2-oxo-3-cyclohexene-1-carboxylate
  • Molecular Formula : C₁₀H₁₄O₃
  • Key Features : Carboxylate ester at position 1 and a ketone at position 2.
  • Comparison : The ketone group introduces additional electrophilic character, making this compound more reactive toward nucleophiles than the target ester. Its purity (>95% by GC) and liquid state at 20°C suggest stability under ambient conditions, similar to the target compound .

Comparison with Functional Group Analogs: Formate Esters

Isopropyl Formate

  • Molecular Formula : C₄H₈O₂
  • Key Features: Simple formate ester of isopropanol.
  • Comparison: Synthesis: Both compounds are synthesized via esterification of formic acid with alcohols (isopropanol for isopropyl formate; cyclohexenol derivative for the target) . Safety: Isopropyl formate is highly flammable (UN 1281, Hazard Class 3), suggesting similar handling precautions for the target compound due to the shared formate group .

Physicochemical and Reactivity Trends

Physical Properties

Compound Molecular Weight Purity Physical State Key Functional Groups
6-(Isopropyl)-3-methylcyclohex-2-en-1-yl formate 182.22 (est.) N/A Likely liquid Formate ester, cyclohexene
Ethyl 6-Methyl-2-oxo-3-cyclohexene-1-carboxylate 182.22 >95% (GC) Liquid Carboxylate ester, ketone
Isopropyl Formate 88.11 N/A Liquid Simple formate ester

Reactivity Insights

  • Hydrolysis : The target compound’s formate ester is more sterically hindered than isopropyl formate, likely slowing acid- or base-catalyzed hydrolysis.
  • Electrochemical Behavior : Formate derivatives (e.g., potassium formate) exhibit strong performance in fuel cells, suggesting that the target’s ester group could be explored in energy applications, though its complex structure may require stabilization .

Biological Activity

6-(Isopropyl)-3-methylcyclohex-2-en-1-yl formate is an organic compound characterized by its unique structure, which includes a cyclohexene ring with an isopropyl group and a formate ester functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

  • Molecular Formula : C11H18O2
  • Molar Mass : Approximately 182.26 g/mol
  • Structure : The presence of a double bond at the 2-position of the cyclohexene contributes to its reactivity and potential biological activity, making it a subject of interest in various chemical and biological studies.

Biological Activity

The biological activity of this compound has been explored through various studies, focusing primarily on its antimicrobial properties and interactions with biological systems.

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural features have shown varying degrees of effectiveness against different bacterial strains.

Compound NameMIC (mg/mL)MBC (mg/mL)Target Bacteria
Compound A0.230.47Bacillus cereus
Compound B0.700.94Escherichia coli
Compound C0.080.11Trichophyton viride

These findings suggest that the presence of specific functional groups in compounds similar to this compound can enhance their antimicrobial efficacy .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of several derivatives of cyclohexene compounds, including those with isopropyl substitutions. Results indicated that certain derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on this compound's structure .
  • Cocrystals and Stability :
    Research into cocrystals involving derivatives like cannabidiol (CBD) has shown that similar structural frameworks can lead to improved stability and bioavailability. The formation of cocrystals with zwitterion coformers has been linked to enhanced pharmacological properties, suggesting that modifications to the structure of this compound could yield beneficial effects in medicinal chemistry .

The mechanisms through which this compound exerts its biological activity are still under investigation. However, some proposed mechanisms include:

  • Interaction with Cell Membranes : The hydrophobic nature of the isopropyl group may facilitate interactions with bacterial membranes, leading to increased permeability and subsequent cell lysis.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in bacterial metabolism, thereby reducing bacterial growth rates.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 6-(Isopropyl)-3-methylcyclohex-2-en-1-yl formate?

  • Methodology : Utilize iron-based catalysts (e.g., Fe(acac)₃) in combination with tert-butyl hydroperoxide (TBHP) and silane reductants (e.g., PhSiH₃) in polar solvents like THF/methanol. These conditions promote regioselective alkene functionalization, as demonstrated in analogous cyclohexenone derivatives .
  • Key Considerations : Optimize reaction time and temperature to minimize side products. Purification via column chromatography is typically required.

Q. How can the molecular structure and stereochemistry of this compound be characterized?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and cyclohexene ring conformation.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., computed exact mass: 152.1201 g/mol) .
  • X-ray Crystallography : Resolve stereochemical ambiguity, particularly the configuration at the isopropyl and methyl groups .

Q. What are the environmental fate and stability considerations for this compound?

  • Experimental Design : Conduct abiotic/biotic degradation studies under controlled pH, temperature, and UV exposure. Monitor hydrolysis products using LC-MS.
  • Key Data : Refer to logP values (~2.0) to predict bioaccumulation potential and soil/water partitioning .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methods :

  • Density Functional Theory (DFT) : Calculate transition states for formate ester hydrolysis or hydrogenation reactions.
  • Molecular Dynamics (MD) : Simulate interactions with enzyme active sites (e.g., esterases) to design biocatalytic pathways .
    • Challenges : Address discrepancies between theoretical predictions and experimental outcomes, such as unexpected byproducts in hydrogenation reactions.

Q. What methodologies are suitable for studying its interactions with indoor surfaces (e.g., polymers, metals)?

  • Approach : Use microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) to analyze adsorption/desorption kinetics on materials like stainless steel or PVC.
  • Key Variables : Surface roughness, humidity, and temperature. For example, hydrophobic surfaces (logP ~2.0) may enhance adhesion .

Q. How can enantioselective synthesis be achieved for the (6S)-configured isomer?

  • Strategy : Employ chiral catalysts (e.g., Rhodium-BINAP complexes) during cyclization steps. Monitor enantiomeric excess (ee) via chiral HPLC.
  • Data Interpretation : Compare computed vs. observed optical rotation values to validate stereochemical assignments .

Methodological Challenges and Contradictions

Q. Why do discrepancies arise in toxicity assessments across different studies?

  • Analysis : Variability in test organisms (e.g., Daphnia vs. algae) or exposure durations may lead to conflicting EC₅₀ values. Standardize protocols using OECD guidelines for aquatic toxicity testing .

Q. How to resolve inconsistencies in reported logP values?

  • Troubleshooting : Validate experimental logP (e.g., shake-flask method) against computational predictions (XlogP3-AA). Discrepancies >0.5 units suggest errors in molecular descriptor inputs .

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